N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and a cyclohexylmethylamine moiety linked via an acetamide bridge. Its molecular formula is C₁₈H₂₅N₃O₂, with a molecular weight of 315.4 g/mol.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDCGFKBCBDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
Target Receptors
- Serotonin Receptors : The compound has been shown to selectively bind to serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and antipsychotic effects.
- GABA Receptors : Preliminary studies suggest that it may also interact with GABA receptors, contributing to potential anxiolytic properties.
Biological Activities
The compound exhibits several notable biological activities:
Antipsychotic Activity
In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects. This was evidenced by reduced hyperactivity in treated subjects compared to controls, indicating its potential as a therapeutic agent for managing psychotic disorders .
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, potentially through its action on oxidative stress pathways. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle and Substituent Variations
The pyridazinone ring in the target compound distinguishes it from analogs like AMC3 (), which contains a pyridinone core. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Cycloalkyl vs. Aromatic Amine Substituents: The cyclohexylmethyl group in the target compound provides moderate steric bulk and hydrophobicity compared to the 2,4-dimethoxybenzyl group in ’s analog, which may improve aqueous solubility but reduce membrane permeability due to polar methoxy groups .
Pyridazinone Ring Modifications: The 3-cyclopropyl substituent in the target compound introduces strain and electron-donating effects, contrasting with the 4,5-dichloro substituents in ’s compound, which are electron-withdrawing and may enhance electrophilic reactivity .
Biological Activity Trends: AMC3 (), despite its pyridinone core, shows FPRs modulation, suggesting acetamide derivatives with varied heterocycles can target similar pathways . ’s compound inhibits PRMT5, highlighting the role of dichloro-substituted pyridazinones in epigenetic regulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide, and how can purification be optimized?
- Methodology :
- Synthesis : Start with a pyridazinone core (e.g., 3-cyclopropyl-6-oxopyridazin-1(6H)-yl acetic acid). Activate the carboxylic acid using thionyl chloride or DMF in THF, followed by coupling with cyclohexylmethylamine in the presence of triethylamine (TEA) .
- Purification : Use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 2:1 or 1:1 ratios) to isolate intermediates . Final compounds may require recrystallization or preparative HPLC for high purity (>95%) .
- Key Data : Typical yields range from 46% to 99.9% depending on substituents and reaction conditions .
Q. How should researchers validate the structural identity of this compound using spectroscopic and analytical techniques?
- Methodology :
- 1H NMR : Look for characteristic peaks such as cyclopropane protons (δ ~0.5–1.5 ppm), acetamide NH (δ ~8.9–9.1 ppm), and pyridazinone aromatic protons (δ ~6.7–7.6 ppm) .
- HRMS : Use ESI/Q-TOF for precise mass confirmation (e.g., [M+H]+ with deviations <5 ppm) .
- Elemental Analysis : Verify C, H, N percentages (e.g., C: 49.91–64.66%; N: 8.31–10.26%) to confirm purity .
Q. What solubility and stability considerations are critical for handling this compound in biological assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Pyridazinone derivatives often show moderate solubility in polar aprotic solvents .
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and light exposure. Acetamide bonds are generally stable, but pyridazinone rings may oxidize under harsh conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Substituent Variation : Modify the cyclohexylmethyl group (e.g., replace with aryl or heteroaryl moieties) and pyridazinone substituents (e.g., halogens, alkyl chains) to assess effects on target binding .
- Free Energy Perturbation (FEP) : Use computational modeling to predict binding affinity changes with substituent modifications. Validate with in vitro assays (e.g., IC50 measurements) .
- Data Contradictions : Some analogs show conflicting activity trends due to off-target effects. For example, bromine substitutions may enhance potency but reduce solubility .
Q. What experimental strategies resolve discrepancies in biological data between in vitro and in vivo models?
- Methodology :
- BBB Penetration : Use predictive models (e.g., PAMPA-BBB) to assess brain permeability. Derivatives with logP ~2.5–3.5 and reduced hydrogen-bond donors (≤2) often show improved CNS penetration .
- Metabolite Profiling : Identify major metabolites via LC-MS/MS in plasma and liver microsomes. Cyclohexyl groups may undergo cytochrome P450-mediated oxidation .
Q. How can researchers design selective assays to differentiate this compound’s activity from off-target effects in kinase or receptor studies?
- Methodology :
- Counter-Screening : Test against panels of related targets (e.g., NMDA receptors, PRMT5 adaptors) using fluorescence polarization or thermal shift assays .
- Crystallography : Co-crystallize the compound with its target protein (e.g., PRMT5) to identify binding motifs. Pyridazinone oxygen atoms often form hydrogen bonds with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
